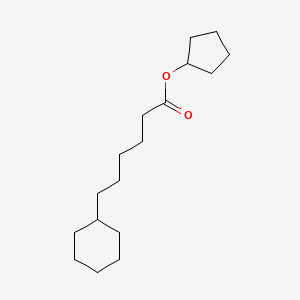

Cyclopentyl 6-cyclohexylhexanoate

Description

Cyclopentyl 6-cyclohexylhexanoate is an ester compound characterized by a cyclohexyl-substituted hexanoate backbone and a cyclopentyl ester group. The cyclohexyl and cyclopentyl groups contribute to steric bulk, likely influencing solubility and reactivity compared to simpler esters .

Properties

CAS No. |

6282-63-9 |

|---|---|

Molecular Formula |

C17H30O2 |

Molecular Weight |

266.4 g/mol |

IUPAC Name |

cyclopentyl 6-cyclohexylhexanoate |

InChI |

InChI=1S/C17H30O2/c18-17(19-16-12-7-8-13-16)14-6-2-5-11-15-9-3-1-4-10-15/h15-16H,1-14H2 |

InChI Key |

HRXBHAHJJLJZRF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CCCCCC(=O)OC2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentyl 6-cyclohexylhexanoate typically involves esterification reactions. One common method is the reaction between cyclopentanol and 6-cyclohexylhexanoic acid in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl 6-cyclohexylhexanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group into an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the ester moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Amines, alcohols, basic or acidic catalysts.

Major Products Formed

Oxidation: Cyclopentyl 6-cyclohexylhexanoic acid.

Reduction: Cyclopentyl 6-cyclohexylhexanol.

Substitution: this compound derivatives with substituted nucleophiles.

Scientific Research Applications

Cyclopentyl 6-cyclohexylhexanoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of cyclopentyl 6-cyclohexylhexanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in biological systems, releasing cyclopentanol and 6-cyclohexylhexanoic acid, which may exert their effects through various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Prop-2-en-1-yl 6-Cyclohexylhexanoate (Allyl Ester Analog)

Structural Similarities: Shares the 6-cyclohexylhexanoate backbone but substitutes the cyclopentyl group with an allyl (prop-2-en-1-yl) ester. Key Differences:

- Reactivity : The allyl group introduces unsaturation, increasing susceptibility to oxidation and radical reactions compared to the saturated cyclopentyl group.

- Applications : Allyl esters are often used in crosslinking reactions (e.g., polymers), whereas cyclopentyl esters may prioritize thermal stability .

4-Heptylcyclohexanone (CAS 16618-75-0)

Functional Group Difference : Ketone vs. ester.

Properties :

- Molecular Weight : 196.33 g/mol (lower due to lack of ester oxygen and cyclopentyl group).

- Safety: Requires stringent handling (e.g., respiratory protection during combustion due to toxic fumes), whereas esters like cyclopentyl 6-cyclohexylhexanoate may pose fewer inhalation risks but similar skin/eye irritation hazards .

- Applications : Ketones are common solvents; esters are more versatile in fragrances and plasticizers.

Cyclopentyl Isopropylphosphonofluoridate (CAS 345239-07-8)

Functional Group Difference: Organophosphorus (phosphonofluoridate) vs. ester. Key Contrasts:

- Reactivity : The phosphorus-fluorine bond confers high neurotoxicity and reactivity, unlike the relatively inert ester group.

Data Table: Comparative Analysis

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Group | CAS Number | Key Applications/Notes |

|---|---|---|---|---|---|

| This compound | C₁₇H₂₈O₂ (estimated) | ~280–300 (estimated) | Ester | Not available | Plasticizers, pharmaceuticals |

| Prop-2-en-1-yl 6-Cyclohexylhexanoate | C₁₅H₂₄O₂ | ~236 (estimated) | Unsaturated ester | 7493-66-5 | Polymer crosslinking agents |

| 4-Heptylcyclohexanone | C₁₃H₂₄O | 196.33 | Ketone | 16618-75-0 | Industrial solvents |

| Cyclopentyl Isopropylphosphonofluoridate | C₈H₁₆FO₂P | 194.18 | Organophosphorus | 345239-07-8 | Highly regulated neurotoxin |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.